molecular formula C13H12O5 B161805 Neuchromenin CAS No. 180964-26-5

Neuchromenin

Cat. No. B161805
M. Wt: 248.23 g/mol
InChI Key: SGTSJAOFFFAYJH-LURJTMIESA-N
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Description

Neuchromenin is a microbial metabolite that can be isolated from the culture broth of Eupenicillium javanicum var. meloforme PF1181 . It is known to induce neurite outgrowth of PC12 cells .


Synthesis Analysis

The total synthesis of Neuchromenin involves constructing a chromone ring from sesamol and coupling this intermediate to an aldehyde by a Morita-Baylis-Hillman reaction (MBH) . The MBH adduct was cyclized under acidic conditions followed by removal of a methylene group to afford Neuchromenin in 9 steps from sesamol .


Molecular Structure Analysis

Neuchromenin has a molecular formula of C13H12O5 . It has a molecular weight of 248.23 g/mol . The structure of Neuchromenin was elucidated by NMR spectral analysis including a variety of two-dimensional techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Neuchromenin include the construction of a chromone ring from sesamol, a Morita-Baylis-Hillman reaction, cyclization under acidic conditions, and removal of a methylene group .


Physical And Chemical Properties Analysis

Neuchromenin is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Structure and Synthesis

  • Neuchromenin has a unique pyranochromene skeleton, as elucidated through NMR spectral analysis, making it a novel microbial metabolite (Hayakawa et al., 1996).
  • The synthesis of both enantiomers of neuchromenin has been achieved, starting from ethyl 3-hydroxybutanoate. The naturally occurring (−)-neuchromenin was identified as (S)-1, highlighting its potential for neurotrophic properties (Tanada & Mori, 2001).

Antifungal Applications

  • A series of neuchromenin analogues were synthesized and evaluated for antifungal activities. Some compounds showed significant inhibition against various plant pathogenic fungi, indicating potential use in antifungal therapies (Sui et al., 2019).

Anti-Inflammatory Properties

  • Neuchromenin demonstrated inhibitory activity against excessive nitric oxide production in stimulated cells, suggesting potential anti-inflammatory applications. It also showed effects on inflammation-related pathways, indicating a broader scope of therapeutic uses (Ha et al., 2020).

properties

IUPAC Name

(2S)-8,9-dihydroxy-2-methyl-3,5-dihydro-2H-pyrano[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h3-4,6,15-16H,2,5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTSJAOFFFAYJH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neuchromenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
G Sui, X Song, B Zhang, Y Wang, R Liu, H Guo… - European Journal of …, 2019 - Elsevier
In continuation of our program to discover new potential antifungal agents, thirty-two neuchromenin analogues were synthesized and characterized by the spectroscopic analysis. By …
Number of citations: 8 www.sciencedirect.com
Y Hayakawa, H Yamamoto, N Tsuge, H Seto - Tetrahedron letters, 1996 - Elsevier
… Nerve growth factor (NGF) is a neurotrophic factor essential for survival and functioning of nerve ceils and can induce neurite outgrowth of PC12 rat pheochromocytoma cells) '2 In the …
Number of citations: 12 www.sciencedirect.com
Y Tanada, K Mori - European Journal of Organic Chemistry, 2001 - Wiley Online Library
… recrystallization to give (R)-neuchromenin (1) (mp 217.0… neuchromenin. The specific rotation of (R)-1 was dextrorotatory: [α] D 34 = +318 (MeOH), while that of the natural neuchromenin …
JA Ferreira Ramos, TJ Nagem… - Letters in Organic …, 2014 - ingentaconnect.com
… The only reported total synthesis of neuchromenin was … chemistry project, we selected neuchromenin as a natural product … to the synthesis of neuchromenin that involves a Morita-…
Number of citations: 3 www.ingentaconnect.com
TM Ha, DC Kim, JH Sohn, JH Yim, H Oh - Marine Drugs, 2020 - mdpi.com
… Neuchromenin reportedly induced neurite outgrowth in … neuchromenin was previously determined to be S-configuration via the synthetic study of the enantiomers of neuchromenin [14]. …
Number of citations: 23 www.mdpi.com
RJ Capon, M Stewart, R Ratnayake… - Journal of Natural …, 2007 - ACS Publications
… (16) established an S absolute stereochemistry for (–)-neuchromenin, permitting assignment of absolute stereochemistry to our reisolate of 4 as shown. On the basis of biosynthetic …
Number of citations: 151 pubs.acs.org
K Mori - 2011 - books.google.com
Many small molecules occur naturally as" messenger" chemicals which regulate the behaviour and functions of microbes, plants, insects and animals. Examples include hormones, …
Number of citations: 34 books.google.com
S Varrella, G Barone, M Tangherlini, E Rastelli… - Marine Fungus, 2021 - mdpi.com
The Antarctic Ocean is one of the most remote and inaccessible environments on our planet and hosts potentially high biodiversity, being largely unexplored and undescribed. Fungi …
Number of citations: 0 www.mdpi.com
AN Yurchenko, EV Girich, EA Yurchenko - Marine Drugs, 2021 - mdpi.com
Marine sediments are characterized by intense degradation of sedimenting organic matter in the water column and near surface sediments, combined with characteristically low …
Number of citations: 18 www.mdpi.com
JD Hepworth, BM Heron - Progress in Heterocyclic Chemistry, 2002 - Elsevier
Publisher Summary This chapter provides information on six-membered ring systems, including O and/or S atoms. The chapter discusses (1) heterocycles containing one oxygen atom, (…
Number of citations: 11 www.sciencedirect.com

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